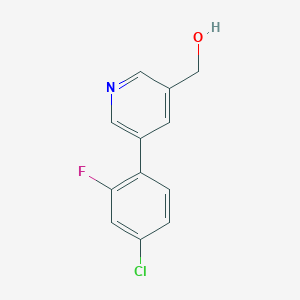
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydrochinoxalin-6-carbonsäure ist eine organische Verbindung, die zur Chinoxalin-Familie gehört. Chinoxaline sind heterocyclische Verbindungen, die einen Benzolring enthalten, der mit einem Pyrazinring verschmolzen ist. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Cyclopropylmethylgruppe, einer Oxogruppe und einer Carbonsäuregruppe aus, was sie zu einem vielseitigen Molekül in verschiedenen chemischen Reaktionen und Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydrochinoxalin-6-carbonsäure umfasst typischerweise mehrere SchritteDie Reaktionsbedingungen beinhalten häufig die Verwendung von starken Säuren oder Basen, hohen Temperaturen und spezifischen Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese mit kontinuierlichen Fließreaktoren umfassen, um konstante Reaktionsbedingungen zu gewährleisten und die Effizienz zu verbessern. Der Einsatz von automatisierten Systemen und fortschrittlichen Reinigungstechniken wie Chromatographie und Kristallisation stellt die Produktion von hochwertigen Verbindungen sicher, die für verschiedene Anwendungen geeignet sind .
Chemische Reaktionsanalyse
Arten von Reaktionen: 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydrochinoxalin-6-carbonsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Oxogruppe in eine Hydroxylgruppe oder andere Derivate umzuwandeln.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die gewünschten Transformationen zu erreichen .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Chinoxalinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während Substitutionsreaktionen verschiedene Alkyl- oder Arylgruppen einführen können .
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydrochinoxalin-6-carbonsäure hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Es dient als Sonde in biochemischen Studien, um Enzymaktivitäten und Stoffwechselwege zu untersuchen.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller und krebshemmender Aktivitäten.
Wirkmechanismus
Der Wirkmechanismus von 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydrochinoxalin-6-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es bestimmte Enzyme hemmen, die an der Synthese der bakteriellen Zellwand beteiligt sind, was zu antimikrobiellen Wirkungen führt .
Ähnliche Verbindungen:
Chinoxalin: Die Stammverbindung, der die Cyclopropylmethyl- und Carbonsäuregruppen fehlen.
Cyclopropylmethylderivate: Verbindungen mit ähnlichen Cyclopropylmethylgruppen, aber unterschiedlichen Kernstrukturen.
Oxochinoxalinderivate: Verbindungen mit ähnlichen Oxo- und Chinoxalinstrukturen, aber unterschiedlichen Substituenten.
Einzigartigkeit: 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydrochinoxalin-6-carbonsäure ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound, which lacks the cyclopropylmethyl and carboxylic acid groups.
Cyclopropylmethyl derivatives: Compounds with similar cyclopropylmethyl groups but different core structures.
Oxoquinoxaline derivatives: Compounds with similar oxo and quinoxaline structures but different substituents.
Uniqueness: 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H12N2O3 |
|---|---|
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
1-(cyclopropylmethyl)-2-oxoquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3/c16-12-6-14-10-5-9(13(17)18)3-4-11(10)15(12)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,17,18) |
InChI-Schlüssel |
LTMWEQLMWSRTBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2C3=C(C=C(C=C3)C(=O)O)N=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxane]](/img/structure/B11871612.png)


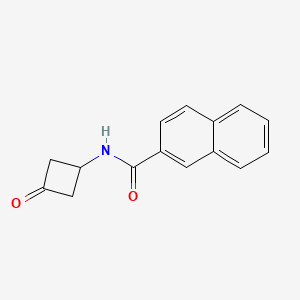
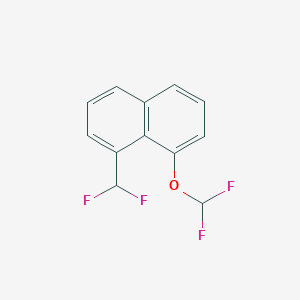



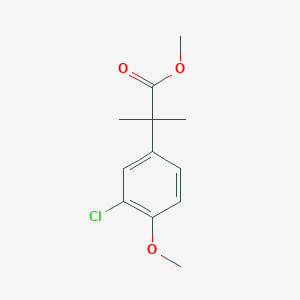
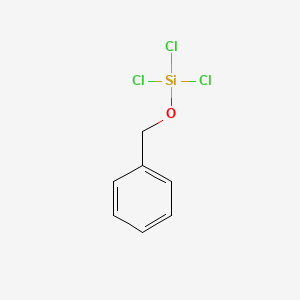
![4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid](/img/structure/B11871680.png)
